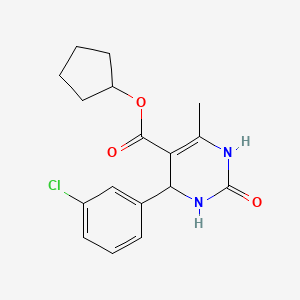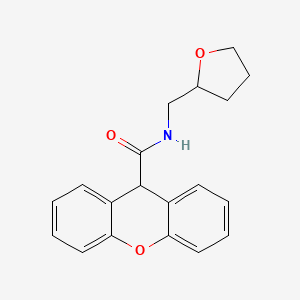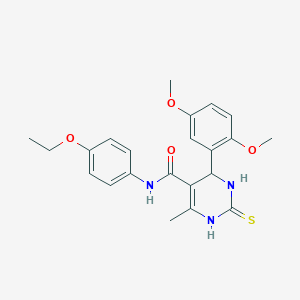![molecular formula C20H14IN3O2 B5143242 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PAP-1 and is a potent and selective inhibitor of the protein tyrosine phosphatase, PTP1B.
Wirkmechanismus
The mechanism of action of 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione involves its selective inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and improved glucose uptake. This makes it a potential candidate for the treatment of type 2 diabetes and obesity. Additionally, its anti-tumor properties are attributed to its ability to inhibit the growth and survival of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione are primarily related to its inhibitory effect on PTP1B. Its inhibition leads to increased insulin sensitivity and improved glucose uptake, which can help in the management of type 2 diabetes and obesity. Additionally, its anti-tumor properties are attributed to its ability to inhibit the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione in lab experiments is its potent inhibitory effect on PTP1B. This makes it a valuable tool for studying the role of PTP1B in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione. One direction is to further investigate its potential as a treatment for type 2 diabetes and obesity. Another direction is to explore its anti-tumor properties and its potential use in cancer research. Additionally, there is a need for further studies to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
Synthesemethoden
The synthesis of 5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione involves the condensation reaction between 4-iodobenzaldehyde and 3-phenyl-2,4-thiazolidinedione in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the imidazolidinedione ring. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to have a potent inhibitory effect on PTP1B, which is a negative regulator of insulin signaling. This makes it a potential candidate for the treatment of type 2 diabetes and obesity. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential use in cancer research.
Eigenschaften
IUPAC Name |
(5E)-5-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O2/c21-14-8-10-15(11-9-14)23-12-4-7-17(23)13-18-19(25)24(20(26)22-18)16-5-2-1-3-6-16/h1-13H,(H,22,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDRMOQOPOITD-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)I)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)I)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)
![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![3-{[4-(acetylamino)phenoxy]sulfonyl}benzoic acid](/img/structure/B5143199.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)
![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)


![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)